Regulatory Identity as a Pharmacopeial Impurity: Direct Structural Specification vs. Alternatives
2,6-Diethylisonicotinonitrile is formally designated as Ethionamide EP Impurity F in the European Pharmacopoeia (EP), a precise regulatory identity that is not shared by any close analog like 2,6-dimethylisonicotinonitrile or unsubstituted isonicotinonitrile [1]. This designation mandates its use as a reference standard for method validation and quality control (QC) applications in the manufacturing of the anti-tuberculosis drug Ethionamide [1].
| Evidence Dimension | Pharmacopeial Designation |
|---|---|
| Target Compound Data | Ethionamide EP Impurity F |
| Comparator Or Baseline | 2,6-Dimethylisonicotinonitrile (CAS 39965-81-6); Unsubstituted Isonicotinonitrile (CAS 100-48-1) |
| Quantified Difference | Not applicable (Binary designation: Yes vs. No) |
| Conditions | Regulatory compliance with European Pharmacopoeia (EP) monographs for Ethionamide |
Why This Matters
For procurement in analytical development or commercial drug manufacturing, this official designation makes 2,6-diethylisonicotinonitrile a non-negotiable, irreplaceable reference material, eliminating all analogs from consideration due to regulatory requirements.
- [1] SynZeal Research. Ethionamide EP Impurity F (2,6-Diethylpyridine-4-carbonitrile). Product Information. View Source
